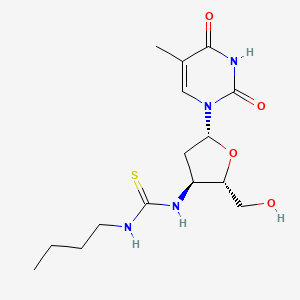
Thymidine, 3'-(((butylamino)thioxomethyl)amino)-3'-deoxy-
描述
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that plays a crucial role in DNA synthesis. The modification at the 3’ position with a butylamino thioxomethyl group introduces unique chemical properties that can be exploited for various scientific and industrial applications.
属性
CAS 编号 |
132149-34-9 |
|---|---|
分子式 |
C15H24N4O4S |
分子量 |
356.4 g/mol |
IUPAC 名称 |
1-butyl-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C15H24N4O4S/c1-3-4-5-16-14(24)17-10-6-12(23-11(10)8-20)19-7-9(2)13(21)18-15(19)22/h7,10-12,20H,3-6,8H2,1-2H3,(H2,16,17,24)(H,18,21,22)/t10-,11+,12+/m0/s1 |
InChI 键 |
FVEVTVBCEHECIA-QJPTWQEYSA-N |
手性 SMILES |
CCCCNC(=S)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
规范 SMILES |
CCCCNC(=S)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- typically involves the modification of thymidine through a series of chemical reactions. The process begins with the protection of the hydroxyl groups on thymidine, followed by the introduction of the butylamino thioxomethyl group at the 3’ position. This is achieved through nucleophilic substitution reactions using appropriate reagents and catalysts. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification using chromatographic techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in studies of DNA synthesis and repair, as well as in the development of nucleoside analogs for therapeutic purposes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- involves its incorporation into DNA during replication. The modified nucleoside can disrupt the normal process of DNA synthesis, leading to the inhibition of cell proliferation. This effect is particularly useful in the treatment of rapidly dividing cells, such as cancer cells or viruses. The compound targets enzymes involved in DNA replication, such as DNA polymerase, and can induce DNA damage and apoptosis.
相似化合物的比较
Similar Compounds
Thymidine: The parent compound, naturally occurring nucleoside involved in DNA synthesis.
Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug for the treatment of HIV.
Cytarabine: Another nucleoside analog used in chemotherapy for certain cancers.
Uniqueness
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- is unique due to the specific modification at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent by improving its stability, bioavailability, and ability to target specific molecular pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


